5a-Dihydrotestosterone sulfate

Catalog No.
S652652
CAS No.
M.F
C19H30O5S
M. Wt
370.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5a-Dihydrotestosterone sulfate

Product Name

5a-Dihydrotestosterone sulfate

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate

Molecular Formula

C19H30O5S

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C19H30O5S/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18/h12,14-17H,3-11H2,1-2H3,(H,21,22,23)/t12-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

KYVPWJSGFKNNLD-ABEVXSGRSA-N

SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OS(=O)(=O)O)C

Description

5alpha-dihydrotestosterone sulfate is a 3-oxo-5alpha-steroid that is 5alpha-dihydrotestosterone in which the hydroxy hydrogen at position 17 has been replaced by a sulfo group. It has a role as a human blood serum metabolite. It is a steroid sulfate and a 3-oxo-5alpha-steroid. It derives from a 17beta-hydroxy-5alpha-androstan-3-one. It is a conjugate acid of a 5alpha-dihydrotestosterone sulfate(1-).

5a-Dihydrotestosterone sulfate is a sulfate derivative of 5a-dihydrotestosterone, a potent androgen that plays a crucial role in male sexual development and various physiological functions. This compound is classified under androgens, which are steroid hormones that promote the development of male characteristics. Structurally, 5a-dihydrotestosterone sulfate is a C19 steroid, possessing a chemical formula of C19H30O5SC_{19}H_{30}O_{5}S . It is primarily produced through phase II metabolism, where it undergoes sulfation, a process that enhances its solubility and facilitates its excretion from the body .

The primary reaction involving 5a-dihydrotestosterone sulfate is its formation from 5a-dihydrotestosterone via sulfation. This reaction is catalyzed by sulfotransferase enzymes, which transfer a sulfate group to the hydroxyl group of 5a-dihydrotestosterone. The general reaction can be summarized as follows:

5a Dihydrotestosterone+PAPSsulfotransferase5a Dihydrotestosterone sulfate+PAP\text{5a Dihydrotestosterone}+\text{PAPS}\xrightarrow{\text{sulfotransferase}}\text{5a Dihydrotestosterone sulfate}+\text{PAP}

where PAPS (3'-phosphoadenosine-5'-phosphosulfate) acts as the sulfate donor and PAP (3'-phosphoadenosine) is released as a byproduct .

5a-Dihydrotestosterone sulfate exhibits biological activities primarily through its androgenic properties. It binds to androgen receptors with high affinity, influencing various physiological processes such as:

  • Development of male secondary sexual characteristics: This includes facial hair growth, deepening of the voice, and increased muscle mass.
  • Regulation of sebaceous gland activity: Contributing to acne and other skin conditions.
  • Impact on hair follicles: It plays a role in conditions like androgenetic alopecia (male pattern baldness) by affecting hair follicle sensitivity to androgens .

Additionally, its sulfated form may alter its bioavailability and activity compared to non-sulfated steroids.

The synthesis of 5a-dihydrotestosterone sulfate typically involves:

  • Extraction from biological sources: It can be isolated from human serum or tissues where it naturally occurs.
  • Chemical synthesis: Laboratory methods can synthesize it from 5a-dihydrotestosterone through sulfation reactions using sulfating agents like sulfur trioxide-pyridine complex or chlorosulfonic acid .
  • Enzymatic conversion: Utilizing specific sulfotransferases to catalyze the sulfation process in vitro .

5a-Dihydrotestosterone sulfate has several applications in research and medicine:

  • Clinical research: Used as a biomarker for studying androgen metabolism and related disorders.
  • Pharmaceuticals: Potentially useful in developing treatments for conditions linked to androgen excess or deficiency, such as benign prostatic hyperplasia and androgenetic alopecia.
  • Endocrinology studies: Investigated for its role in hormonal regulation and metabolic pathways involving steroids .

Studies on 5a-dihydrotestosterone sulfate have shown interactions with various biological systems:

  • Binding affinity studies indicate that it has a higher affinity for sex hormone binding globulin compared to testosterone, affecting its transport and availability in circulation .
  • Metabolic studies reveal its conversion pathways and interactions with other steroid hormones, highlighting its role in the endocrine system's feedback mechanisms .
  • Pharmacological interactions are being explored for potential therapeutic uses in managing conditions influenced by androgen levels .

Several compounds are structurally or functionally similar to 5a-dihydrotestosterone sulfate. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Characteristics
DihydrotestosteroneC19H30O2C_{19}H_{30}O_{2}Active form of testosterone; strong androgenic effects.
TestosteroneC19H28O2C_{19}H_{28}O_{2}Precursor to dihydrotestosterone; less potent than DHT.
AndrostenedioneC19H26OC_{19}H_{26}OPrecursor to both testosterone and dihydrotestosterone.
5-alpha androstanediolC19H30O2C_{19}H_{30}O_{2}Metabolite of dihydrotestosterone with weaker activity.
5-alpha androsteroneC19H30OC_{19}H_{30}OAnother metabolite; exhibits lower androgenic activity.

The uniqueness of 5a-dihydrotestosterone sulfate lies in its sulfated form, which alters its solubility and bioactivity compared to other related steroids, potentially influencing how it interacts within biological systems .

Physical Description

Solid

XLogP3

3.3

Dates

Modify: 2024-02-18

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